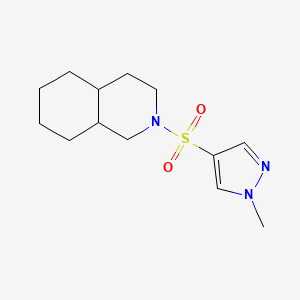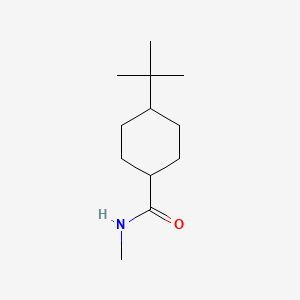
N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide, also known as BTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a triazole-based compound that has been shown to possess a range of biological activities, including antifungal, antibacterial, and anticancer properties.
Mecanismo De Acción
The mechanism of action of N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide is not fully understood, but it is thought to involve inhibition of enzymes involved in cell wall synthesis in fungi and bacteria, as well as disruption of microtubule formation in cancer cells. N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide has been shown to have a range of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, and disruption of microtubule formation. Additionally, N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide has been shown to have anti-inflammatory properties, with potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide in lab experiments is its broad-spectrum activity against fungi and bacteria, as well as its potential anticancer properties. Additionally, N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide has been shown to have low toxicity in animal studies, making it a promising candidate for further development. One limitation of using N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide in lab experiments is its relatively low solubility in water, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several potential future directions for the use of N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide in scientific research. One area of interest is the development of N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide-based drugs for the treatment of fungal and bacterial infections, as well as cancer. Additionally, N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis. Further research is needed to fully understand the mechanism of action of N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide and to optimize its properties for specific applications.
Métodos De Síntesis
The synthesis of N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide involves the reaction of 4-bromo-2-methylphenylamine with ethyl bromoacetate to form N-(4-bromo-2-methylphenyl)-2-bromoacetamide. This intermediate is then treated with sodium azide and triethylamine to form N-(4-bromo-2-methylphenyl)-2-azidoacetamide. Finally, the azide group is reduced using palladium on carbon and hydrogen gas to form the desired product, N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide has been studied extensively for its potential applications in scientific research. It has been shown to possess antifungal activity against a range of fungi, including Candida albicans, Aspergillus niger, and Cryptococcus neoformans. N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide has also been shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Additionally, N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide has been studied for its potential anticancer properties, with promising results in preclinical studies.
Propiedades
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN4O/c1-8-4-9(12)2-3-10(8)15-11(17)5-16-7-13-6-14-16/h2-4,6-7H,5H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGYONWHZBGCJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CN2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B7512621.png)
![N-[(2-fluorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7512625.png)
![N-[(2-fluorophenyl)methyl]-4-hydroxy-N-methylbenzamide](/img/structure/B7512626.png)
![methyl N-[2-(azepan-1-yl)-2-oxoethyl]-N-methylcarbamate](/img/structure/B7512644.png)
![N-[2-(methoxymethyl)phenyl]azepane-1-carboxamide](/img/structure/B7512664.png)



![Cyclopropyl-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]methanone](/img/structure/B7512689.png)

![3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane](/img/structure/B7512707.png)

